An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Asparagine, L-Histidyl-L-Asparagine
An In-Depth Technical Guide to the Isoelectric Point and pKa Values of L-Asparagine, L-Histidyl-L-Asparagine
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa) of the amino acids L-Asparagine and L-Histidine, and the dipeptide L-histidyl-L-asparagine. A thorough understanding of these electrochemical properties is fundamental in various scientific disciplines, including drug development, biochemistry, and proteomics, as they govern molecular charge, solubility, and intermolecular interactions at different pH values.
Foundational Principles: pKa and Isoelectric Point
The behavior of amino acids and peptides in aqueous solutions is dictated by their ionizable groups. The pKa value is a measure of the acidity of a functional group, specifically the pH at which the group is 50% protonated and 50% deprotonated. For amino acids and peptides, the primary ionizable groups are the α-carboxyl group, the α-amino group, and any ionizable side chains.
The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[1] At a pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will have a net negative charge.[2] This property is critical for techniques such as isoelectric focusing and ion-exchange chromatography, which separate molecules based on their charge.[1]
Physicochemical Properties of L-Asparagine and L-Histidine
L-Asparagine and L-Histidine are proteinogenic amino acids with distinct side chains that influence their pKa values and isoelectric points.
L-Asparagine (Asn, N) possesses a neutral, polar side chain containing an amide group. This amide group is not ionizable within the typical physiological pH range. Therefore, the pI of asparagine is determined by the pKa values of its α-carboxyl and α-amino groups.
L-Histidine (His, H) is unique among the standard amino acids due to its imidazole side chain, which has a pKa value near physiological pH.[3] This allows histidine residues in proteins to act as proton donors or acceptors, playing a crucial role in many enzymatic reactions.
The pKa values and isoelectric points for L-Asparagine and L-Histidine are summarized in the table below.
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Isoelectric Point (pI) |
| L-Asparagine | 2.02[2] | 8.80[2] | N/A | 5.41[2] |
| L-Histidine | 1.82 | 9.17 | 6.00 | 7.59 |
The Dipeptide: L-Histidyl-L-Asparagine (His-Asn)
The formation of a peptide bond between L-Histidine and L-Asparagine alters the ionizable groups. The α-carboxyl group of L-Histidine and the α-amino group of L-Asparagine are incorporated into the peptide bond and are no longer ionizable. The ionizable groups in the dipeptide are the N-terminal α-amino group of histidine, the C-terminal α-carboxyl group of asparagine, and the imidazole side chain of histidine.
Theoretical Calculation of pKa and Isoelectric Point
While experimental determination provides the most accurate values, the pKa values of the terminal groups in a peptide are influenced by the adjacent amino acid residues. For this guide, we will use the typical pKa values for the N-terminus, C-terminus, and the histidine side chain to estimate the pI of L-histidyl-L-asparagine.
-
pKa1 (C-terminal α-COOH of Asn): ~3.5
-
pKa2 (Histidine imidazole side chain): ~6.0
-
pKa3 (N-terminal α-NH3+ of His): ~8.0
To calculate the isoelectric point of a peptide with an ionizable side chain, the pKa values flanking the neutral species are averaged.[4]
The ionization states of L-histidyl-L-asparagine at different pH ranges are as follows:
-
pH < 3.5: The C-terminal carboxyl group, the histidine side chain, and the N-terminal amino group are all protonated. The net charge is +2.
-
3.5 < pH < 6.0: The C-terminal carboxyl group is deprotonated, while the histidine side chain and the N-terminal amino group remain protonated. The net charge is +1.
-
6.0 < pH < 8.0: The C-terminal carboxyl group and the histidine side chain are deprotonated, while the N-terminal amino group is protonated. The net charge is 0.
-
pH > 8.0: The C-terminal carboxyl group, the histidine side chain, and the N-terminal amino group are all deprotonated. The net charge is -1.
The neutral species exists between pH 6.0 and 8.0. Therefore, the isoelectric point is the average of the pKa values of the histidine side chain (pKa2) and the N-terminal amino group (pKa3).
pI (His-Asn) ≈ (pKa2 + pKa3) / 2 = (6.0 + 8.0) / 2 = 7.0
This calculated pI suggests that the dipeptide L-histidyl-L-asparagine is approximately neutral at physiological pH.
Caption: Ionization states of L-histidyl-L-asparagine across a pH gradient.
Experimental Determination of pI and pKa
For precise characterization, experimental determination of the isoelectric point and pKa values is essential. The two primary methods employed are isoelectric focusing and potentiometric titration.
Isoelectric Focusing (IEF)
Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[5]
Materials:
-
L-histidyl-L-asparagine sample
-
Immobilized pH gradient (IPG) strips (e.g., pH 3-10 for initial screening, then a narrower range like pH 6-8 for higher resolution)
-
Rehydration buffer (8 M urea, 2% CHAPS, 50 mM DTT, 0.2% (w/v) carrier ampholytes)
-
Electrode wicks
-
Mineral oil
-
IEF focusing unit
-
Staining solution (e.g., Coomassie Brilliant Blue or a peptide-specific stain)
-
Destaining solution
Procedure:
-
Sample Preparation: Dissolve the L-histidyl-L-asparagine sample in the rehydration buffer to a final concentration of approximately 1 mg/mL.
-
IPG Strip Rehydration: Place the IPG strip in a rehydration tray and add the sample solution. Allow the strip to rehydrate for at least 12 hours at room temperature.
-
Isoelectric Focusing:
-
Place the rehydrated IPG strip onto the focusing tray of the IEF unit.
-
Apply electrode wicks moistened with deionized water to both ends of the strip.
-
Cover the strip with mineral oil to prevent dehydration.
-
Run the focusing program according to the manufacturer's instructions. A typical program involves a stepwise increase in voltage.
-
-
Staining and Visualization:
-
After focusing, fix the peptide in the gel using a solution of trichloroacetic acid.
-
Stain the gel with a suitable peptide stain.
-
Destain the gel to visualize the focused peptide band.
-
-
pI Determination: The isoelectric point is determined by the position of the peptide band along the calibrated pH gradient of the IPG strip.
Caption: Workflow for Isoelectric Focusing of a Dipeptide.
Potentiometric Titration
Potentiometric titration can be used to determine the pKa values of the ionizable groups in a molecule.[6]
Materials:
-
L-histidyl-L-asparagine sample (accurately weighed)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Dissolve a known amount of L-histidyl-L-asparagine in a known volume of deionized, degassed water.
-
Acidic Titration:
-
Start with the dipeptide solution at its native pH.
-
Slowly add the standardized HCl in small increments from the buret.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly (e.g., to pH 2).
-
-
Basic Titration:
-
Rinse the electrode and prepare a fresh sample of the dipeptide solution.
-
Slowly add the standardized NaOH in small increments.
-
Record the pH after each addition.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the midpoint of the buffer regions (the flattest parts of the curve).
-
The equivalence points (the steepest parts of the curve) can be used to determine the exact concentration of the dipeptide solution.
-
Caption: Workflow for Potentiometric Titration of a Dipeptide.
Conclusion
The isoelectric point and pKa values of L-Asparagine, L-Histidine, and the dipeptide L-histidyl-L-asparagine are critical parameters for researchers in the life sciences. This guide has provided a theoretical framework for understanding and calculating these values, alongside detailed experimental protocols for their determination. A precise understanding of these properties is indispensable for the successful development and application of peptide-based therapeutics and for a deeper understanding of protein structure and function.
References
-
Handbook of Biochemistry and Molecular Biology, 4th ed.; Lundblad, R. L., Macdonald, F. M., Eds.; CRC Press: Boca Raton, FL, 2010. [Link]
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Measuring the isoelectric point of peptides by potentiometric titration. Pion Inc. Application Note 410/16. [Link]
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Isoelectric Focusing: Principles, Applications, Advantages, and Limitations. Creative Biostructure. [Link]
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Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. PMC. [Link]
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Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method. PMC. [Link]
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Isoelectric Focusing: Expert Tips for Protein Separation. Bitesize Bio. [Link]
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Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. [Link]
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pKPDB: a protein data bank extension database of pKa and pI theoretical values. Bioinformatics. [Link]
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Isoelectric focusing. Wikipedia. [Link]
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Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]
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How to know the pI of a given amino acid. Quora. [Link]
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Calculating the pI of an Amino Acid. YouTube. [Link]
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Isoelectric Point Separations of Peptides and Proteins. PMC. [Link]
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PPD v1.0—an integrated, web-accessible database of experimentally determined protein pKa values. PMC. [Link]
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PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. Oxford Academic. [Link]
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Isoelectric point. Wikipedia. [Link]
-
Amino acid pKa and pKi values. Isca Biochemicals. [Link]
-
Calculating the pI of a peptide - Ch 3 #11b. YouTube. [Link]
-
Ch27 pKa and pI values. University of Calgary. [Link]
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